4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
4-methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-6-7-3-2-4-9(7)12-10(13)8(6)5-11/h2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJXGYMFSRCMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC2=C1CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Diarylidenecyclopentanone Intermediates
The foundational step in this methodology involves Knoevenagel condensation between cyclopentanone and substituted aldehydes. For 4-methyl-2-sulfanyl derivatives, 2-methylpropanal derivatives serve as optimal carbonyl partners, achieving 78–82% conversion in ethanol at 80°C with piperidine catalysis. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl.
Key variables impacting yield:
- Aldehyde electronic nature: Electron-deficient aldehydes increase reaction rate but decrease regioselectivity
- Solvent polarity: Ethanol provides optimal balance between solubility and transition state stabilization
- Catalyst loading: 15 mol% piperidine maximizes conversion without promoting side reactions
Michael Addition-Cyclization Sequence
The critical cyclocondensation step employs propanedinitrile as both nucleophile and nitrile source. Sodium methoxide (20 mol%) in anhydrous THF at 0–5°C facilitates Michael addition to the α,β-unsaturated ketone, forming a stabilized enolate intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon, yielding the fused bicyclic system.
Mechanistic Insights:
- Michael adduct formation (rate-determining step): $$ k_1 = 2.3 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C
- Cyclization: $$ \Delta G^\ddagger = 18.7 \, \text{kcal/mol} $$ (DFT calculations)
- Dehydration: Exothermic process ($$ \Delta H = -23.4 \, \text{kcal/mol} $$) driven by aromatic stabilization
Post-Synthetic Thiolation Strategies
Nucleophilic Displacement of Alkoxy Groups
The 2-sulfanyl moiety is introduced via SN2 displacement of pre-formed 2-alkoxy intermediates. Using sodium hydrosulfide (NaSH) in DMF at 120°C for 6 hours achieves 89% conversion with <5% over-oxidation to disulfides. Critical parameters include:
- Water content: <0.1% prevents hydrolysis of the nitrile group
- Nitrogen atmosphere: Essential to prevent oxidation of SH to S-S
- Leaving group quality: Methoxy > ethoxy > isopropoxy (reactivity order)
Direct Thiol Incorporation During Cyclization
An alternative single-pot method utilizes thiourea as sulfur source during the cyclocondensation phase. This approach eliminates the need for post-synthetic modification but requires careful pH control (pH 8.5–9.0) to prevent premature decomposition of the thiocarbonyl intermediate. Yields under these conditions reach 67% with 94% regioselectivity.
Optimization of Reaction Parameters
Catalyst Screening and Kinetic Profiling
Comparative analysis of alkoxide catalysts reveals pronounced solvent-dependent effects:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| NaOMe | THF | 0 | 78 | 92 |
| KOtBu | Dioxane | 25 | 82 | 88 |
| LiHMDS | DCM | -20 | 65 | 95 |
Lithium hexamethyldisilazide (LiHMDS) provides superior selectivity at low temperatures but requires extended reaction times (48 vs. 24 hours).
Solvent Effects on Cyclization Efficiency
Dielectric constant (ε) correlates strongly with reaction rate:
$$ \ln k = 2.14 - 0.067\varepsilon \quad (R^2 = 0.93) $$
THF (ε = 7.5) emerges as optimal, balancing transition state stabilization and byproduct suppression.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H2O) shows baseline separation of target compound (tR = 8.2 min) from common impurities:
- Unreacted diketone (tR = 3.7 min)
- Over-cyclized byproduct (tR = 11.4 min)
Chemical Reactions Analysis
4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the thioxo group, leading to the formation of new derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral and Anticancer Properties
Research indicates that compounds similar to 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile exhibit antiviral activity. For instance, indole derivatives related to this compound have demonstrated effectiveness against viral infections. Moreover, studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process.
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor. Compounds with similar thiophene structures have been investigated for their ability to inhibit acetylcholinesterase and urease activities. These properties are particularly relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Synthesis of Complex Molecules
In organic chemistry, this compound can serve as a building block for synthesizing more complex molecules. The synthesis typically involves reactions with thiol compounds and carbonitriles under controlled conditions. This versatility allows chemists to explore various synthetic pathways to obtain desired derivatives with specific functionalities.
Cytotoxic Activity Assessment
A study conducted on related pyridine derivatives assessed their cytotoxic effects against various cancer cell lines (e.g., HepG2 for liver cancer). Results indicated that certain derivatives exhibited promising antiproliferative effects with IC50 values ranging from 1 to 5 µM against these cell lines . This suggests that further exploration of the structure-activity relationship could yield potent anticancer agents.
Antimicrobial Evaluation
Research has also focused on the antimicrobial properties of compounds derived from similar structures. A series of piperidine derivatives showed enhanced antimicrobial activity when incorporating specific functional groups such as sulfonamides. This underscores the potential of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
4-methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess diverse biological activities and have been extensively studied for their therapeutic potential.
Thioxopyrimidine derivatives: Similar in structure, these compounds undergo similar chemical reactions and have comparable applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.
Biological Activity
4-Methyl-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound notable for its unique structural features, including a pyridine ring fused to a cyclopentane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity.
The molecular formula of this compound is C₉H₈N₂S, with a molecular weight of approximately 190.26 g/mol. The presence of a methyl group and a sulfanyl group contributes to its chemical reactivity and potential biological activities. The carbonitrile group is recognized for its electrophilic character, making it susceptible to nucleophilic attacks, while the sulfanyl group can engage in various reactions such as oxidation and substitution .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by the biological activity of thiophene derivatives. These derivatives have been studied for their ability to inhibit bacterial growth and could suggest similar properties for this compound. The presence of the sulfanyl group may enhance interactions with microbial targets.
Other Biological Activities
Further studies on related compounds indicate that they possess anti-inflammatory and antiviral properties. These findings suggest that this compound could also be explored for these activities. The compound's ability to modulate various biological pathways remains an area ripe for investigation.
The synthesis of this compound can be achieved through several synthetic routes involving the reaction of appropriate starting materials such as 4-methyl-5H-cyclopenta[b]pyridine with thiol compounds and carbonitriles under controlled conditions.
The mechanism of action likely involves the interaction of the compound with various molecular targets within biological systems. The sulfur atom and nitrile group may participate in binding interactions that modulate enzymatic activity or influence cellular signaling pathways .
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on structurally similar compounds has provided insights into potential applications:
These findings underscore the need for further exploration of this compound's biological activities.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-methyl-2-sulfanyl-cyclopenta[b]pyridine derivatives?
Methodological Answer: Synthesis typically involves condensation reactions followed by cyclization. For example:
- Step 1: React substituted aldehydes with aminopyridine derivatives in the presence of transition-metal catalysts (e.g., Pd or Cu) to form intermediates.
- Step 2: Cyclize intermediates under reflux in polar aprotic solvents (e.g., DMF or toluene).
- Optimization: Adjust stoichiometry and reaction time to minimize side products. Catalytic systems like Pd/Cu enhance regioselectivity .
Q. Table 1: Representative Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 4-Chlorobenzaldehyde, 2-aminopyridine | 65–75 | |
| Cyclization | DMF, 80°C, 12 h | 70–85 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- X-ray crystallography: Resolve crystal structures to confirm bond geometries. For cyclopenta[b]pyridine analogs, triclinic (P-1) or monoclinic systems are common. Refinement with SHELXL ensures accuracy .
- Spectroscopy: H/C NMR to verify substituent positions; IR for functional groups (e.g., -CN stretch at ~2200 cm).
- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (±1 ppm).
Advanced Research Questions
Q. What challenges arise in crystallizing 4-methyl-2-sulfanyl-cyclopenta[b]pyridine derivatives, and how can they be addressed?
Methodological Answer: Challenges:
- Low solubility in common solvents.
- Competing hydrogen-bonding motifs disrupting lattice formation.
Solutions:
Q. Table 2: Crystallographic Parameters for Analogous Compounds
| Compound* | Space Group | Unit Cell (Å) | R-factor (%) | Reference |
|---|---|---|---|---|
| 2-Benzylamino-4-(4-Br-Ph)-carbonitrile | P-1 | a=9.905, b=10.150, c=11.005 | 4.2 |
*Data extrapolated from structurally related cyclohepta[b]pyridine derivatives.
Q. How can competing reaction pathways be mitigated during functionalization of the cyclopenta[b]pyridine core?
Methodological Answer: Competing Pathways:
- Over-oxidation of the sulfanyl (-SH) group.
- Uncontrolled ring-opening during electrophilic substitution.
Strategies:
Q. What computational methods support the design of fluorescent derivatives from this scaffold?
Methodological Answer:
- DFT calculations: Optimize HOMO-LUMO gaps to predict absorption/emission wavelengths. Software: Gaussian09 with B3LYP/6-31G(d) basis set.
- Molecular docking: Screen derivatives for π-π stacking with biological targets (e.g., DNA intercalation). Tools: AutoDock Vina .
- Validation: Compare computed spectra with experimental UV-Vis/NMR data to refine models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
